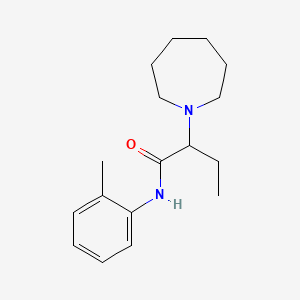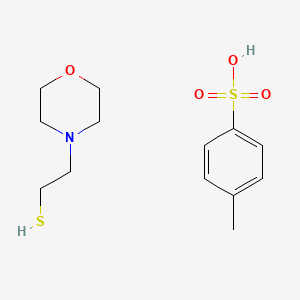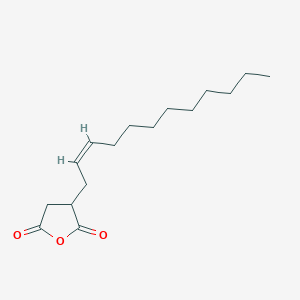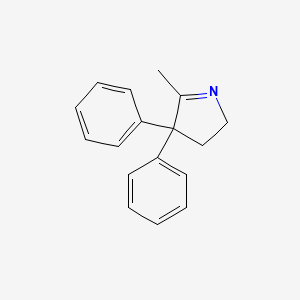
1-Piperidinepropanamide, N-(4-cyclopentylphenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinepropanamide, N-(4-cyclopentylphenyl)-, monohydrochloride is a chemical compound with the molecular formula C19-H28-N2-O.Cl-H and a molecular weight of 336.95 . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 1-Piperidinepropanamide, N-(4-cyclopentylphenyl)-, monohydrochloride involves several steps. The synthetic routes typically include the reaction of piperidine with propanamide, followed by the introduction of the N-(4-cyclopentylphenyl) group. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Chemischer Reaktionen
1-Piperidinepropanamide, N-(4-cyclopentylphenyl)-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Piperidinepropanamide, N-(4-cyclopentylphenyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Piperidinepropanamide, N-(4-cyclopentylphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Piperidinepropanamide, N-(4-cyclopentylphenyl)-, monohydrochloride can be compared with other similar compounds, such as:
N-(4-acetylphenyl)-3-piperidin-1-ylpropanamide: This compound has a similar structure but differs in the substituent groups attached to the piperidine ring.
N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-1-piperidinepropanamide: Another structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties and applications.
Eigenschaften
CAS-Nummer |
85603-14-1 |
|---|---|
Molekularformel |
C19H29ClN2O |
Molekulargewicht |
336.9 g/mol |
IUPAC-Name |
N-(4-cyclopentylphenyl)-3-piperidin-1-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C19H28N2O.ClH/c22-19(12-15-21-13-4-1-5-14-21)20-18-10-8-17(9-11-18)16-6-2-3-7-16;/h8-11,16H,1-7,12-15H2,(H,20,22);1H |
InChI-Schlüssel |
STVRFWIRSJGVGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C3CCCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


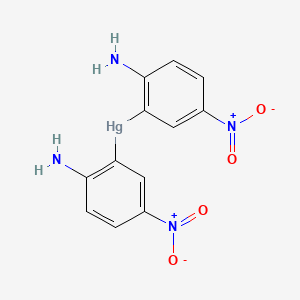

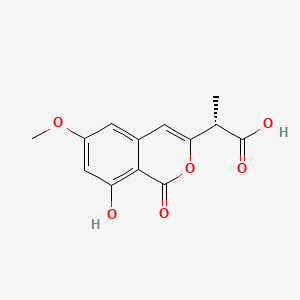
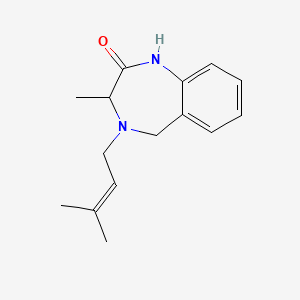

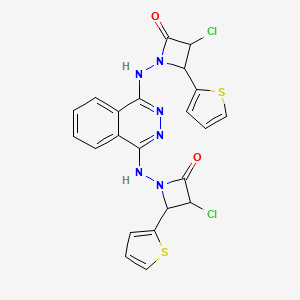


![2-[[(1R,5S)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]methoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12731605.png)
